molecular formula C18H21IN2O3S B12496765 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B12496765
M. Wt: 472.3 g/mol
InChI Key: RQJGOWUUSVRIDF-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound that features a combination of aromatic and aliphatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Introduction of the methylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Coupling with glycinamide: The final step involves coupling the iodophenyl and methylsulfonyl intermediates with glycinamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or inhibitor in various biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism by which N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide
  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide
  • N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

Uniqueness

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to the presence of the iodophenyl group, which can participate in specific types of chemical reactions not possible with other halogens. This makes it particularly valuable in synthetic chemistry for introducing new functional groups or modifying existing ones.

Properties

Molecular Formula

C18H21IN2O3S

Molecular Weight

472.3 g/mol

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H21IN2O3S/c1-13(2)14-4-8-16(9-5-14)20-18(22)12-21(25(3,23)24)17-10-6-15(19)7-11-17/h4-11,13H,12H2,1-3H3,(H,20,22)

InChI Key

RQJGOWUUSVRIDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C

Origin of Product

United States

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